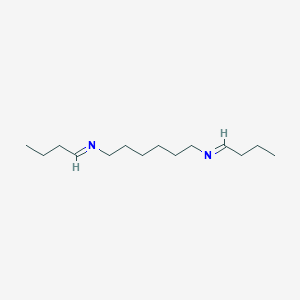
N,N'-Dibutylidenehexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N,N’-dibutylidene- is an organic compound with the chemical formula C14H28N2. It is a derivative of hexanediamine, where the amine groups are modified with butylidene groups. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dibutylidene- can be synthesized through the reaction of 1,6-hexanediamine with butyraldehyde under specific conditions. The reaction typically involves:
Reactants: 1,6-hexanediamine and butyraldehyde.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 1,6-hexanediamine, N,N’-dibutylidene- may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Hexanediamine, N,N’-dibutylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The butylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the primary amine .
Applications De Recherche Scientifique
Polymer Production
N,N'-Dibutylidenehexane-1,6-diamine is primarily used as a monomer in the synthesis of polyamide polymers. Its structure allows it to act as a cross-linking agent, enhancing the mechanical properties of the resulting materials.
Table 1: Polymer Applications of this compound
| Application | Description |
|---|---|
| Nylon Production | Used in the synthesis of nylon-66 through polycondensation with adipic acid. |
| Engineering Plastics | Enhances tensile strength and durability in engineering-grade plastics. |
| Coatings | Serves as a curing agent in epoxy resins and polyurethane coatings. |
Chemical Intermediate
As a versatile chemical intermediate, this compound is utilized in the production of various fine chemicals and specialty materials.
Case Study: Use in Coatings
In a study examining the performance of coatings formulated with this compound, researchers found that incorporating this compound improved adhesion properties and resistance to environmental degradation compared to traditional formulations.
Textile Industry
The compound is also employed in textile treatments to enhance fiber properties such as strength and resistance to wear.
Safety and Environmental Considerations
This compound is classified as highly toxic upon inhalation and can cause skin irritation. Proper safety measures should be taken when handling this compound to minimize exposure risks.
Safety Data:
- Toxicity: Highly toxic (LD50 values indicate significant risk)
- Hazard Codes: T+ (very toxic)
- Risk Phrases: Causes severe burns; may cause respiratory irritation.
Mécanisme D'action
The mechanism of action of 1,6-hexanediamine, N,N’-dibutylidene- involves its interaction with molecular targets such as enzymes and receptors. The butylidene groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediamine, N,N’-dimethyl-: A derivative with methyl groups instead of butylidene groups.
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: A compound with four methyl groups attached to the nitrogen atoms.
1,6-Hexanediamine, N,N’-dibutyl-: Similar to the dibutylidene derivative but with butyl groups instead of butylidene.
Uniqueness
1,6-Hexanediamine, N,N’-dibutylidene- is unique due to the presence of butylidene groups, which can impart distinct chemical and biological properties compared to its analogs. These modifications can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .
Propriétés
Numéro CAS |
1002-91-1 |
|---|---|
Formule moléculaire |
C14H28N2 |
Poids moléculaire |
224.39 g/mol |
Nom IUPAC |
N-[6-(butylideneamino)hexyl]butan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Clé InChI |
BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES |
CCCC=NCCCCCCN=CCCC |
SMILES canonique |
CCCC=NCCCCCCN=CCCC |
Key on ui other cas no. |
1002-91-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















